molecular formula C12H17NO2 B3150060 [(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine CAS No. 68291-94-1

[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine

Cat. No.: B3150060
CAS No.: 68291-94-1
M. Wt: 207.27 g/mol
InChI Key: KROMMYPARAZRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2H-1,3-Benzodioxol-5-yl)methylamine (molecular formula: C₁₂H₁₇NO₂) is a secondary amine derivative featuring a benzodioxole ring linked to a butylamine chain. The benzodioxole moiety (a fused benzene ring with two oxygen atoms at the 1,3-positions) is a hallmark of psychoactive compounds like MDMA (3,4-methylenedioxymethamphetamine) and its analogs. The compound’s hydrochloride salt (C₁₂H₁₈ClNO₂) is cataloged under CAS 1049678-13-8 and is structurally characterized by the absence of an N-methyl group, differentiating it from tertiary amines in this class .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-6-13-8-10-4-5-11-12(7-10)15-9-14-11/h4-5,7,13H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROMMYPARAZRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine typically involves the reaction of 1,3-benzodioxole derivatives with butylamine under controlled conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like methanol, water, and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-benzodioxol-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzodioxole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(2H-1,3-benzodioxol-5-yl)methylamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and pharmacologically related benzodioxolyl-alkylamines, focusing on molecular features, behavioral activity, and analytical data.

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula (Base) Substituents Pharmacological Activity Key References
(2H-1,3-Benzodioxol-5-yl)methylamine C₁₂H₁₇NO₂ Butyl, benzodioxolylmethyl Unknown (structural analog of entactogens)
(+)-MBDB C₁₂H₁₇NO₂ N-methyl, sec-butyl Entactogen; substitutes for MDMA in rats
MDMA C₁₁H₁₅NO₂ N-methyl, amphetamine backbone Entactogen, stimulant, serotonergic agonist
MDA C₁₀H₁₃NO₂ Primary amine, amphetamine backbone Hallucinogen, entactogen
2-(2H-1,3-Benzodioxol-5-yl)ethylamine C₁₁H₁₅NO₂ Ethyl, benzodioxolylethyl Unknown (shorter alkyl chain)

Key Findings:

Structural Similarities and Differences: The target compound shares the benzodioxole ring with MDMA, MDA, and MBDB but varies in alkyl chain length and amine substitution. Unlike MBDB (a tertiary amine with N-methyl and sec-butyl groups), the absence of N-methylation in the target compound could reduce metabolic stability, as N-dealkylation is a common degradation pathway for amines .

Behavioral Activity: (+)-MBDB, a close structural analog, fully substitutes for MDMA in discriminative stimulus studies in rats, indicating shared entactogen-like properties.

Analytical Data: Purity analysis of related compounds (e.g., 1-(2H-1,3-benzodioxol-5-yl)propylamine) using GC-MS and FTIR-ATR confirms ≥99.5% purity, suggesting comparable methods could validate the target compound . The hydrochloride salt form (C₁₂H₁₈ClNO₂) is stable under standard analytical conditions, as evidenced by its inclusion in forensic catalogs .

Toxicity Considerations: Non-neurotoxic MDMA analogs (e.g., 5,6-methylenedioxy-2-aminoindan) retain entactogen-like activity, indicating that structural modifications can decouple therapeutic effects from neurotoxicity . No data exists for the target compound’s toxicity profile.

Biological Activity

(2H-1,3-benzodioxol-5-yl)methylamine is a compound of interest due to its potential biological activities, particularly in the modulation of neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its interactions with GABA receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound (2H-1,3-benzodioxol-5-yl)methylamine is characterized by the presence of a benzodioxole moiety which is known for its pharmacological significance. The structural formula can be represented as follows:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{2}

1. Modulation of GABA Receptors

Research indicates that derivatives of the benzodioxole structure, including (2H-1,3-benzodioxol-5-yl)methylamine, exhibit significant activity in modulating GABA_A receptors. One study demonstrated that compounds in this class can enhance GABA-induced chloride current, suggesting a potential anxiolytic effect.

Key Findings:

  • Maximal GABA-induced chloride current modulation : The compound showed a maximal current modulation percentage of up to 1673% with an EC50 value of 51.7 ± 9.5 μM .
  • Selectivity Profile : The compound preferentially modulated GABA_A receptors containing specific subunits (α1β2γ2S and α5β2γ2S) over others .

2. Antiproliferative Activity

There is emerging evidence suggesting that derivatives related to (2H-1,3-benzodioxol-5-yl)methylamine may possess antiproliferative properties against various cancer cell lines. For instance, studies have shown cytotoxic effects against K-562 leukemia and MCF-7 breast adenocarcinoma cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
K-562 (Leukemia)83 - 368
MCF-7 (Breast Cancer)25 - 28
NCI-H460 (Lung Carcinoma)368
COLO-205 (Colon Cancer)25 - 50

Case Study 1: GABA_A Receptor Modulation

In a study published in Nature, researchers synthesized a series of compounds based on the benzodioxole structure to evaluate their effects on GABA_A receptors. The findings highlighted that modifications to the amine group significantly influenced receptor activation and selectivity.

Case Study 2: Anticancer Properties

A separate investigation focused on the antiproliferative effects of benzodioxole derivatives revealed that certain modifications could enhance cytotoxicity against cancer cells while sparing normal cells. This study emphasizes the therapeutic potential of these compounds in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine
Reactant of Route 2
Reactant of Route 2
[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.